N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 1-methyl group, a thiophen-2-yl substituent at position 3, and a carboxamide group at position 5 linked to a 2-amino-2-oxoethyl chain. Though direct synthesis data for this compound are unavailable in the provided evidence, analogous pyrazole carboxamides are synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) or TiCl4-catalyzed reactions, as seen in related thiophene-pyrazole hybrids .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8(11(17)13-6-10(12)16)5-7(14-15)9-3-2-4-18-9/h2-5H,6H2,1H3,(H2,12,16)(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNYJASIDHQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related pyrazole carboxamides, focusing on substituents, synthetic methods, and analytical characterization:
Key Structural and Functional Comparisons:
Substituent Effects on Electronic Properties: The thiophen-2-yl group in the target compound and ’s analog provides electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in compounds like 2k . This difference may influence binding affinity in biological systems (e.g., enzyme inhibition).
Synthetic Methodologies :
- Carbodiimide-mediated coupling (DCC/DMAP) is widely used for pyrazole carboxamide synthesis, as seen in and . The target compound likely requires similar conditions for amide bond formation.
- TiCl4-catalyzed protocols (e.g., ) are less common but effective for sterically hindered substrates.
Analytical Characterization :
- LC-MS and 1H NMR are standard for confirming molecular weight and structural integrity. For example, compound 2k showed a molecular ion at m/z 517.1 [M+1] and distinct aromatic proton shifts (δ 8.2–6.8 ppm) . The target compound’s theoretical molecular weight (~320.3 g/mol) aligns with typical pyrazole carboxamides.
Biological Relevance: While the target compound’s bioactivity is unspecified, analogs like 2k and related sulfonamide derivatives in are non-nucleoside inhibitors of viral polymerases. The thiophene moiety in the target may offer unique binding interactions compared to trifluoromethyl or sulfonyl groups.
Research Implications and Gaps
- Structural Optimization: The amino-oxoethyl side chain in the target compound warrants further exploration for hydrogen-bonding efficiency versus metabolic stability.
- Synthetic Challenges: Evidence suggests carbodiimide coupling () is reliable, but yields may vary with steric hindrance from the thiophene or amino-oxoethyl groups.
Biological Activity
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrazole ring substituted with a thiophene moiety, which is significant for its biological activities.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Some derivatives demonstrate selectivity toward COX-2, suggesting potential anti-inflammatory applications .
- Modulation of Receptor Activity : Certain pyrazole compounds act as agonists or antagonists of specific receptors, influencing pathways related to diabetes and cancer. For instance, some derivatives have been linked to the activation of peroxisome proliferator-activated receptors (PPARs), which play roles in glucose metabolism and lipid regulation .
Biological Activity Overview
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes; potential for treating inflammatory diseases. |
| Antidiabetic | Modulation of PPARγ; improvement in insulin sensitivity and glucose metabolism. |
| Anticancer | Induction of apoptosis in cancer cells; inhibition of tumor growth through various pathways. |
| Neuroprotective | Potential protective effects against neurodegenerative conditions through modulation of inflammatory pathways. |
Case Studies and Research Findings
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including the compound . The results demonstrated significant inhibition of COX-2 activity compared to standard anti-inflammatory drugs .
- Antidiabetic Potential : In vivo studies on diabetic mouse models showed that certain pyrazole derivatives improved glucose tolerance and insulin sensitivity. These effects were attributed to the activation of PPARγ pathways .
- Anticancer Activity : Research involving cell lines indicated that this compound exhibited cytotoxic effects against various cancer types. The compound was found to induce apoptosis in liver and lung carcinoma cell lines with IC50 values lower than those of established chemotherapeutics like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
